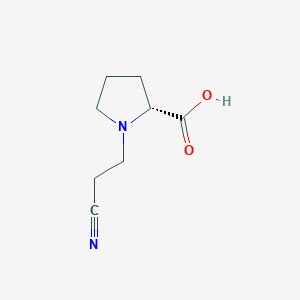
D-Proline, 1-(2-cyanoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Proline, 1-(2-cyanoethyl)-: is a derivative of D-Proline, an amino acid that plays a significant role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-(2-cyanoethyl)- typically involves the cyanoethylation of D-Proline. One common method is the aza-Michael addition of D-Proline with acrylonitrile, catalyzed by yttrium nitrate in a protic solvent at ambient temperature . This method is selective for the monocyanoethylation of primary aromatic amines, aliphatic secondary amines, and sterically hindered aliphatic amines.
Industrial Production Methods: Industrial production of D-Proline, 1-(2-cyanoethyl)- can be achieved through large-scale cyanoethylation processes. The use of yttrium nitrate as a catalyst is advantageous due to its high activity and stability, allowing for efficient production with minimal by-products .
化学反应分析
Types of Reactions: D-Proline, 1-(2-cyanoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyanoethyl group can facilitate cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Catalysts: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Prolines: Various substituted prolines can be synthesized through nucleophilic substitution.
Oxidized Derivatives: Oxidation can yield compounds with additional functional groups.
Heterocyclic Compounds: Cyclization reactions can produce a range of heterocyclic structures.
科学研究应用
Chemistry: D-Proline, 1-(2-cyanoethyl)- is used as a building block in asymmetric synthesis, enabling the creation of chiral compounds with specific biological activities .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and protein interactions. Its unique structure allows it to interact with specific enzymes, providing insights into their mechanisms .
Medicine: D-Proline, 1-(2-cyanoethyl)- is employed in the development of peptide-based drugs. Its structural versatility enhances the efficacy of these drugs while reducing potential side effects .
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products with specific properties .
作用机制
The mechanism of action of D-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and altered protein interactions .
相似化合物的比较
L-Proline: The naturally occurring enantiomer of D-Proline.
N-Methyl-D-Proline: A derivative with a methyl group instead of a cyanoethyl group.
D-Proline, 1-(2-hydroxyethyl)-: A similar compound with a hydroxyethyl group.
Uniqueness: This group allows for selective reactions and interactions that are not possible with other similar compounds .
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
(2R)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m1/s1 |
InChI 键 |
WNTANCZONMQZGC-SSDOTTSWSA-N |
手性 SMILES |
C1C[C@@H](N(C1)CCC#N)C(=O)O |
规范 SMILES |
C1CC(N(C1)CCC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




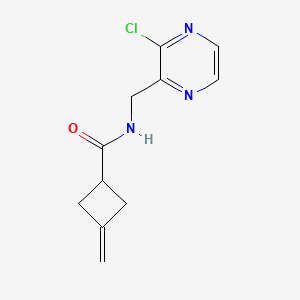

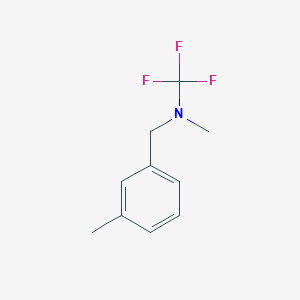
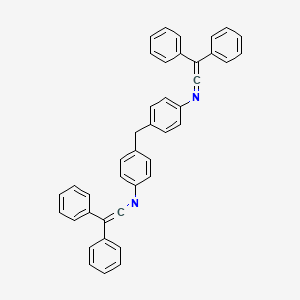
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
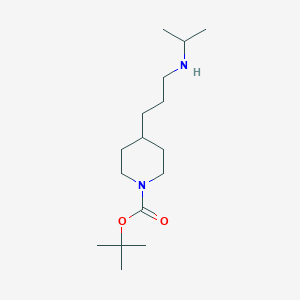
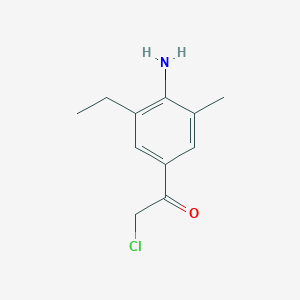

![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
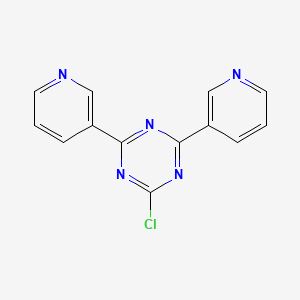
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
